3-(Dimethylamino)-4-methylbenzoic acid
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-(dimethylamino)-4-methylbenzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2/c1-7-4-5-8(10(12)13)6-9(7)11(2)3/h4-6H,1-3H3,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRNQUAJCSWMLND-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)O)N(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Strategies for 3 Dimethylamino 4 Methylbenzoic Acid
Retrosynthetic Analysis Approaches to the 3-(Dimethylamino)-4-methylbenzoic acid Framework
Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves deconstructing a target molecule into simpler, commercially available precursors. For this compound, two primary retrosynthetic disconnections are considered, focusing on the formation of the carbon-nitrogen bond and the introduction of the carboxylic acid functionality.
A primary disconnection strategy involves breaking the C-N bond of the dimethylamino group. This leads to the precursor 3-amino-4-methylbenzoic acid and a methylating agent. This approach is logical as the dimethylation of an aromatic amine is a well-established transformation.
Alternatively, a functional group interconversion (FGI) approach can be envisioned where the carboxylic acid is derived from a methyl group via oxidation. This would lead back to 3-(dimethylamino)-4-methyltoluene. Another FGI approach could involve the reduction of a nitro group to an amino group, which is then dimethylated. This suggests 3-nitro-4-methylbenzoic acid as a key intermediate.
Convergent and Linear Synthetic Strategies for the Construction of this compound
Both linear and convergent strategies can be conceptualized for the synthesis of this compound. A linear synthesis involves a sequential series of reactions where the product of one step becomes the starting material for the next. In contrast, a convergent synthesis involves the independent synthesis of different fragments of the molecule, which are then combined in a later step.
For a relatively simple molecule like this compound, a linear approach is generally more practical and common.
Multi-step Synthetic Routes from Simpler Precursors
A practical and efficient linear synthetic route to this compound commences with the nitration of p-toluic acid, followed by reduction and subsequent N,N-dimethylation.
A plausible multi-step synthesis is outlined below:
Nitration of 4-methylbenzoic acid: 4-methylbenzoic acid is treated with a nitrating agent, typically a mixture of nitric acid and sulfuric acid, to introduce a nitro group onto the aromatic ring. The methyl group is an ortho-, para-director; however, due to steric hindrance from the carboxylic acid group, the major product is 3-nitro-4-methylbenzoic acid.
Reduction of the nitro group: The nitro group of 3-nitro-4-methylbenzoic acid is then reduced to an amino group to yield 3-amino-4-methylbenzoic acid. This reduction can be achieved using various methods, such as catalytic hydrogenation with H₂ gas over a palladium catalyst, or by using reducing agents like iron powder in an acidic medium. google.com
N,N-dimethylation of the amino group: The final step involves the dimethylation of the amino group of 3-amino-4-methylbenzoic acid. A common method for this transformation is reductive amination, which involves treating the amine with an excess of formaldehyde (B43269) in the presence of a reducing agent like formic acid (Eschweiler-Clarke reaction) or sodium borohydride (B1222165). researchgate.net
An alternative starting material for the synthesis of the key intermediate, 3-nitro-4-methylbenzoic acid, is 2,4-dimethylnitrobenzene. This can be oxidized, for instance using nitric acid or through catalytic oxidation with cobalt acetate, to selectively convert the methyl group at the 4-position to a carboxylic acid. chemicalbook.compatsnap.comgoogle.comgoogle.com
| Step | Reaction | Starting Material | Reagents | Product |
| 1 | Nitration | 4-methylbenzoic acid | HNO₃, H₂SO₄ | 3-nitro-4-methylbenzoic acid |
| 2 | Reduction | 3-nitro-4-methylbenzoic acid | Fe, HCl or H₂, Pd/C | 3-amino-4-methylbenzoic acid |
| 3 | N,N-dimethylation | 3-amino-4-methylbenzoic acid | HCHO, HCOOH | This compound |
Functional Group Interconversions Leading to the Carboxylic Acid Moiety
As mentioned in the retrosynthetic analysis, an alternative strategy involves the late-stage introduction of the carboxylic acid group. This could be achieved by the oxidation of a methyl group. For instance, one could synthesize 3-(dimethylamino)-4-methyltoluene and then oxidize the methyl group at the 1-position to a carboxylic acid using a strong oxidizing agent like potassium permanganate. However, controlling the selectivity of this oxidation in the presence of the electron-donating dimethylamino group can be challenging.
Catalytic Methods in the Synthesis of this compound
Catalysis plays a crucial role in modern organic synthesis, offering milder reaction conditions and improved efficiency.
Transition Metal-Catalyzed Coupling Reactions
Transition metal-catalyzed cross-coupling reactions provide a powerful tool for the formation of C-N bonds. The Buchwald-Hartwig amination, a palladium-catalyzed reaction, could be employed to synthesize this compound. wikipedia.orglibretexts.orgorganic-chemistry.orgresearchgate.netrug.nl This would involve the coupling of a 3-halo-4-methylbenzoic acid (e.g., 3-bromo-4-methylbenzoic acid) with dimethylamine (B145610) in the presence of a palladium catalyst and a suitable ligand.
| Reactants | Catalyst System | Product |
| 3-bromo-4-methylbenzoic acid + Dimethylamine | Pd catalyst (e.g., Pd(OAc)₂) + Ligand (e.g., a biarylphosphine) + Base | This compound |
The synthesis of N-methyl and N,N-dimethyl anilines can also be achieved using ruthenium-based catalysts with methanol (B129727) or dimethyl carbonate as the methylating agent. researchgate.netrsc.orgrsc.org These methods often proceed via a "hydrogen-borrowing" or hydrogen autotransfer mechanism. rsc.org
Organocatalytic Approaches
Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has emerged as a powerful strategy in asymmetric synthesis. While direct application to the synthesis of this compound is not widely reported, organocatalytic methods are known for the synthesis of chiral amines. nih.govyoutube.com For instance, chiral Brønsted acids or amine-based catalysts could potentially be used in variations of the synthetic steps, such as in asymmetric reductions or aminations, if a chiral version of the target molecule were desired. However, for the synthesis of the achiral target compound, these methods are less common than transition-metal-catalyzed approaches.
Green Chemistry Principles and Atom Economy Considerations in Synthetic Route Design
The synthesis of this compound can be approached through various routes, but modern synthetic design increasingly incorporates the principles of green chemistry to enhance sustainability. primescholars.com These principles prioritize waste prevention, the use of less hazardous chemicals, and designing for energy efficiency. A key metric in this approach is atom economy, which measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the final desired product. numberanalytics.comrsc.org
A greener synthetic strategy for this compound involves the reductive methylation of 3-amino-4-methylbenzoic acid. This method stands in contrast to classical approaches that often use hazardous alkylating agents like dimethyl sulfate (B86663) or methyl halides. google.comepo.org The reductive methylation pathway is significantly safer and more environmentally friendly.
A plausible green synthetic route can be outlined as follows:
Nitration: Toluene is nitrated to produce 4-methyl-3-nitrotoluene.
Oxidation: The methyl group at the 1-position is oxidized to a carboxylic acid, yielding 4-methyl-3-nitrobenzoic acid.
Reduction: The nitro group is reduced to an amino group via catalytic hydrogenation, forming 3-amino-4-methylbenzoic acid.
Reductive Amination: The primary amine is converted to a tertiary amine by reacting it with formaldehyde in the presence of a reducing agent and a catalyst. google.comepo.org This step forms the final product, this compound.
This process, particularly the final reductive amination step, has a high atom economy as the atoms from formaldehyde and the hydrogen (from the reducing agent) are incorporated into the product. This avoids the formation of stoichiometric inorganic salt byproducts that are characteristic of classical alkylation with methyl halides.
The selection of solvents and catalysts is also critical from a green chemistry perspective. Utilizing solvents like ethyl acetate, which is less toxic and more environmentally friendly than options like N,N-dimethylformamide (DMF), can significantly improve the green profile of the synthesis. unibo.it Catalytic approaches, such as using transition metals for hydrogenation and reductive amination, are preferred as they are used in small quantities and can often be recovered and recycled, minimizing waste. epo.org
The table below compares the atom economy of a hypothetical classical synthesis route using dimethyl sulfate with the greener reductive amination pathway for the final methylation step.
| Metric | Classical Route (using Dimethyl Sulfate) | Green Route (Reductive Amination) |
| Reactants | 3-amino-4-methylbenzoic acid, Dimethyl Sulfate, Base (e.g., NaOH) | 3-amino-4-methylbenzoic acid, Formaldehyde, Reducing Agent (e.g., H₂) |
| Byproducts | Sodium sulfate, Water | Water |
| Atom Economy | Lower | Higher |
| Environmental Impact | Involves toxic and carcinogenic alkylating agents; produces significant salt waste. | Uses less hazardous reagents; water is the primary byproduct. |
| Safety | High risk due to the toxicity of dimethyl sulfate. | Significantly safer reagents and conditions. |
This is an interactive data table. The values for atom economy are qualitative to illustrate the principle, as the exact efficiency depends on the specific base and reducing agent used.
Advanced Separation and Purification Methodologies for this compound
The purification of this compound is crucial to obtain a high-purity final product suitable for subsequent applications. Advanced methodologies focus on exploiting the compound's specific physicochemical properties, such as its acidic carboxylic group and basic amino group.
Liquid-Liquid Extraction (Acid-Base Extraction)
A highly effective initial purification step is acid-base extraction. du.ac.in This technique separates compounds based on their differing solubilities in two immiscible liquid phases, typically an organic solvent and an aqueous solution, by altering their acid-base properties. youtube.com
The process for isolating this compound involves:
Dissolving the crude reaction mixture in a suitable organic solvent, such as dichloromethane (B109758) or ethyl acetate.
Washing the organic solution with an aqueous basic solution, like sodium bicarbonate. The basic solution deprotonates the acidic carboxylic group of the target compound, forming a water-soluble carboxylate salt. This salt then partitions into the aqueous layer, leaving neutral organic impurities behind in the organic layer. youtube.com
Separating the aqueous layer, which now contains the desired product as its salt.
Re-acidifying the aqueous layer with a strong acid, such as hydrochloric acid (HCl). This protonates the carboxylate, causing the purified this compound to precipitate out of the solution as it is poorly soluble in cold water. du.ac.inwikipedia.org
The purified solid can then be collected by suction filtration. du.ac.in
Advanced Crystallization Techniques
Following extraction, recrystallization is employed to achieve high purity. The principle relies on the difference in solubility of the compound in a hot versus a cold solvent. wikipedia.org
Solvent Selection: The choice of solvent is critical. For benzoic acid derivatives, solvents like water, ethanol, or acetonitrile (B52724) are often effective. wikipedia.orgorgsyn.orgnih.gov The ideal solvent will dissolve the compound completely at an elevated temperature but only sparingly at low temperatures.
Slow Evaporation: For obtaining high-quality, well-defined crystals, a technique of slow evaporation can be used. A saturated solution of the compound is prepared in a suitable solvent (e.g., acetonitrile) and allowed to stand undisturbed in a fume hood. nih.gov As the solvent slowly evaporates, the concentration of the solute increases gradually, promoting the formation of large, high-purity crystals.
Anti-Solvent Crystallization: This method involves dissolving the compound in a solvent in which it is highly soluble, and then adding a second solvent (the "anti-solvent") in which the compound is insoluble. This rapid change in solubility induces crystallization. The rate of addition of the anti-solvent can be controlled to influence crystal size and purity. rsc.org
The table below summarizes these advanced purification methodologies.
| Methodology | Principle | Application/Outcome |
| Acid-Base Extraction | Differential solubility of acidic/basic forms of the compound in aqueous and organic phases. | Efficiently separates the acidic product from neutral or basic impurities. |
| Recrystallization from a Single Solvent | Compound is highly soluble in a hot solvent but poorly soluble in the same solvent when cold. | Removes impurities that have different solubility profiles. Yields a crystalline, purified solid. |
| Slow Evaporation Crystallization | Gradual increase in concentration of a saturated solution as the solvent evaporates. | Produces large, high-purity single crystals, ideal for analytical characterization. nih.gov |
| Anti-Solvent Crystallization | Rapidly inducing precipitation by adding a solvent in which the compound is insoluble. | Provides control over nucleation and can be used to target specific crystalline forms (polymorphs). rsc.org |
This is an interactive data table summarizing the key aspects of each purification technique.
Reactivity and Reaction Mechanisms of 3 Dimethylamino 4 Methylbenzoic Acid
Reactivity of the Carboxylic Acid Group
The carboxylic acid moiety is a versatile functional group that readily participates in esterification, amidation, and reduction reactions.
Esterification Reactions and Mechanistic Investigations
The conversion of 3-(Dimethylamino)-4-methylbenzoic acid to its corresponding esters is typically achieved through Fischer esterification. This acid-catalyzed reaction involves the treatment of the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). libretexts.orgblogspot.com
The mechanism of Fischer esterification is a reversible process initiated by the protonation of the carbonyl oxygen of the carboxylic acid by the catalyst. youtube.comyoutube.com This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the alcohol. The subsequent steps involve the formation of a tetrahedral intermediate, proton transfer, and the elimination of a water molecule to yield the ester and regenerate the acid catalyst. libretexts.orgyoutube.com The reaction's equilibrium nature means that it can be driven toward the product by using an excess of the alcohol or by removing water as it is formed. tcu.edupbworks.com
Table 1: Typical Conditions for Fischer Esterification
| Reactant 1 | Reactant 2 (Alcohol) | Catalyst | Conditions |
|---|---|---|---|
| Carboxylic Acid | Excess Methanol (B129727) | Conc. H₂SO₄ | Reflux |
| Carboxylic Acid | Excess Ethanol | Conc. H₂SO₄ or HCl | Reflux |
| Carboxylic Acid | n-Butanol | Conc. H₂SO₄ | Reflux with Dean-Stark trap to remove water |
Amidation and Peptide Coupling Analogues Involving this compound
The formation of an amide bond from this compound requires the activation of the carboxylic acid group to facilitate its reaction with an amine. nih.gov Direct reaction with an amine is generally not feasible due to the basicity of the amine causing an acid-base reaction rather than nucleophilic acyl substitution.
In modern synthetic chemistry, particularly in peptide synthesis, a variety of coupling reagents are employed to convert the carboxylic acid into a highly reactive intermediate in situ. nih.govwikipedia.org This activated species is then readily attacked by the amino group of the coupling partner to form the amide bond. The general mechanism involves the coupling reagent transforming the carboxyl group's hydroxyl into a better leaving group, thereby activating the carbonyl carbon for nucleophilic attack. luxembourg-bio.com
Table 2: Common Reagents for Amide Bond Formation
| Reagent Class | Examples | Description |
|---|---|---|
| Carbodiimides | DCC (N,N'-Dicyclohexylcarbodiimide), EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) | Reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate. nih.gov |
| Phosphonium Salts | BOP (Benzotriazol-1-yl-oxy-tris(dimethylamino)phosphonium hexafluorophosphate), PyBOP | Forms an activated benzotriazolyl ester. PyBOP is a less toxic alternative to BOP. nih.govbachem.com |
| Aminium/Uronium Salts | HBTU, HATU, TBTU | Forms an activated ester intermediate with rapid coupling kinetics and is widely used in solid-phase peptide synthesis. nih.govbachem.com |
| Other | CDI (Carbonyldiimidazole), DMT-MM | CDI forms an acylimidazolide intermediate. DMT-MM is effective in aqueous media. researchgate.netluxembourg-bio.com |
Reductive Transformations of the Carboxylic Acid Moiety
The carboxylic acid group of this compound can be reduced to either a primary alcohol or an aldehyde, depending on the reducing agent and reaction conditions.
Strong reducing agents, such as lithium aluminum hydride (LiAlH₄), will fully reduce the carboxylic acid to the corresponding primary alcohol, (3-(dimethylamino)-4-methylphenyl)methanol. idc-online.com The mechanism involves the transfer of hydride ions from the AlH₄⁻ complex to the carbonyl carbon.
More selective reduction to the aldehyde, 3-(dimethylamino)-4-methylbenzaldehyde, is also possible. This typically requires converting the carboxylic acid to a more reactive derivative, such as an acid chloride or an ester, which can then be reduced using a milder reducing agent like diisobutylaluminum hydride (DIBAH-H) at low temperatures. youtube.comlibretexts.org Alternatively, certain catalytic systems can achieve the direct reduction of carboxylic acids to aldehydes. researchgate.net Some methods, like using sodium borohydride (B1222165) with iodine or bromine, have also been developed for the direct reduction of benzoic acids to their corresponding alcohols under milder conditions than LiAlH₄. sci-hub.seresearchgate.net
Reactions at the Aromatic Ring of this compound
The reactivity of the aromatic ring is governed by the electronic effects of its three substituents: the dimethylamino group, the methyl group, and the carboxylic acid group.
Electrophilic Aromatic Substitution Patterns and Regioselectivity
In electrophilic aromatic substitution (EAS), the substituents on the benzene (B151609) ring determine the position of the incoming electrophile. chemeurope.com The directing effects are a consequence of how each group influences the stability of the cationic intermediate (the sigma complex or arenium ion) formed during the reaction. libretexts.org
-N(CH₃)₂ (Dimethylamino): This is a powerful activating group and an ortho, para-director. masterorganicchemistry.com It strongly donates electron density to the ring through resonance (+M effect), stabilizing the positive charge of the intermediate, particularly when the electrophile adds to the ortho or para positions. youtube.com
-CH₃ (Methyl): This is a moderately activating group and an ortho, para-director. masterorganicchemistry.com It donates electron density primarily through an inductive effect (+I effect). libretexts.org
-COOH (Carboxylic Acid): This is a deactivating group and a meta-director. numberanalytics.com It withdraws electron density from the ring through both inductive (-I) and resonance (-M) effects, destabilizing the intermediate. masterorganicchemistry.com
The regiochemical outcome of an EAS reaction on this compound is dictated by the most powerful activating group, which is the dimethylamino group. masterorganicchemistry.com This group strongly directs incoming electrophiles to its ortho positions (C2 and C6) and its para position (occupied by the carboxylic acid). Therefore, substitution is overwhelmingly favored at the C2 and C6 positions. The combined activating effects of the dimethylamino and methyl groups make the ring significantly more reactive towards electrophiles than benzene itself. wikipedia.org
Table 3: Summary of Substituent Effects on Electrophilic Aromatic Substitution
| Substituent | Position on Ring | Activating/Deactivating | Directing Effect |
|---|---|---|---|
| -N(CH₃)₂ | 3 | Strongly Activating | ortho, para |
| -CH₃ | 4 | Activating | ortho, para |
| -COOH | 1 | Deactivating | meta |
Nucleophilic Aromatic Substitution Considerations in Activated Systems
Nucleophilic aromatic substitution (SₙAr) is a reaction in which a nucleophile displaces a leaving group on an aromatic ring. wikipedia.org This reaction typically proceeds via an addition-elimination mechanism involving a negatively charged intermediate known as a Meisenheimer complex. fiveable.me The viability of the SₙAr mechanism is highly dependent on two key factors:
The presence of a good leaving group (typically a halide).
The presence of strong electron-withdrawing groups (such as -NO₂) positioned ortho or para to the leaving group. These groups are necessary to stabilize the negative charge of the Meisenheimer complex through resonance. nih.govlibretexts.org
This compound is not a suitable substrate for nucleophilic aromatic substitution under standard SₙAr conditions. The molecule lacks a suitable leaving group. Furthermore, the substituents present on the ring (-N(CH₃)₂ and -CH₃) are electron-donating, not electron-withdrawing. total-synthesis.com These groups would destabilize the negatively charged intermediate required for the reaction, making the ring electron-rich and thus unreactive toward nucleophiles. total-synthesis.com
Reactivity of the Dimethylamino Functionality
The lone pair of electrons on the nitrogen atom of the dimethylamino group renders it nucleophilic and susceptible to reactions with electrophiles. This reactivity is modulated by the electronic effects of the other substituents on the aromatic ring.
The nitrogen atom of the dimethylamino group can readily react with alkylating agents, such as alkyl halides or sulfates, in a process known as N-alkylation. This reaction is a classic example of a nucleophilic substitution. If the reaction proceeds to form a tetra-alkylated nitrogen center, it is termed quaternization, resulting in the formation of a quaternary ammonium (B1175870) salt. youtube.comyoutube.com
A well-known example of this type of transformation is the Menshutkin reaction, where a tertiary amine is converted into a quaternary ammonium salt by reacting it with an alkyl halide. semanticscholar.org For a molecule like this compound, this reaction would involve the attack of the dimethylamino nitrogen on the electrophilic carbon of an alkyl halide (e.g., methyl iodide), leading to the formation of a 3-(trimethylammonio)-4-methylbenzoate salt.
The rate of these reactions is influenced by several factors, including the nature of the alkylating agent, the solvent, and the steric hindrance around the nitrogen atom. researchgate.netgoogle.com Studies on the quaternization of the analogous compound N,N-dimethylaniline with benzyl (B1604629) chloride have shown that the reaction follows second-order kinetics, being first-order with respect to both the amine and the alkyl halide. semanticscholar.org The formation of a charge-separated transition state is a key feature of the mechanism, and polar solvents are typically employed to stabilize this intermediate. semanticscholar.org
However, a significant challenge in the N-alkylation of amines is the potential for overalkylation. nih.gov Since the product of the initial alkylation is still nucleophilic, it can compete with the starting amine for the alkylating agent, leading to the formation of the quaternary ammonium salt as a potential byproduct if only mono-alkylation is desired. youtube.com
| Reactant Concentration [N,N-Dimethylaniline] (mol/L) | Reactant Concentration [Benzyl Chloride] (mol/L) | Pseudo-First Order Rate Constant (k') (s⁻¹) | Second Order Rate Constant (k₂) (L mol⁻¹ s⁻¹) |
|---|---|---|---|
| 0.05 | 0.0025 | 1.15 x 10⁻⁵ | 2.30 x 10⁻⁴ |
| 0.075 | 0.0025 | 1.73 x 10⁻⁵ | 2.31 x 10⁻⁴ |
| 0.10 | 0.0025 | 2.30 x 10⁻⁵ | 2.30 x 10⁻⁴ |
| 0.05 | 0.00125 | 1.15 x 10⁻⁵ | - |
| 0.05 | 0.0050 | - | 2.30 x 10⁻⁴ |
The dimethylamino group is susceptible to oxidation by various oxidizing agents. The oxidation of N,N-dimethylaniline, a structurally similar compound, has been studied extensively. With agents like benzoyl peroxide, the reaction can be complex, potentially leading to N-demethylation to form formaldehyde (B43269) and the corresponding secondary amine, alongside other products like tetramethylbenzidine. cdnsciencepub.com The mechanism is thought to involve the initial formation of a quaternary hydroxylamine (B1172632) derivative which then decomposes. cdnsciencepub.com
Oxidation with chromic acid has also been investigated, showing different reaction orders depending on the specific amine substrate (aniline, N-methylaniline, or N,N-dimethylaniline). asianpubs.org Enzymatic oxidation, for example by cytochrome P-450, is also a known transformation for N,N-dimethylanilines, typically resulting in N-demethylation. nih.gov This process is believed to proceed via an initial electron-transfer step from the nitrogen to the active enzyme species. nih.gov
The direct reduction of the dimethylamino group is a less common transformation under standard laboratory conditions. However, groups attached to the aromatic ring can be reduced. For instance, the reduction of a nitro group on a dimethylaniline derivative to an amino group is a well-established synthetic route. researchgate.netwikipedia.org Amine-borane complexes, such as N,N-Dimethylaniline borane (B79455) (DMANB), are versatile reducing agents themselves, capable of reducing various functional groups under microwave irradiation, demonstrating the stability of the N,N-dimethylaniline moiety under these reductive conditions. researchgate.net
Chemoselectivity and Regioselectivity in Multi-functionalized this compound Reactions
Chemoselectivity refers to the preferential reaction of one functional group over another, while regioselectivity refers to the preferential reaction at one position over another. In this compound, the three primary functional groups—dimethylamino, carboxylic acid, and methyl—present opportunities for selective reactions.
The dimethylamino group is a strong activating group and ortho-, para- director for electrophilic aromatic substitution due to its electron-donating nature. Conversely, the carboxylic acid group is a deactivating group and a meta-director. The interplay of these groups governs the regioselectivity of reactions on the aromatic ring. The positions ortho and para to the dimethylamino group (positions 2 and 5) are electronically enriched and would be the primary sites for electrophilic attack. However, position 2 is sterically hindered by the adjacent carboxylic acid. Position 5 is para to the dimethylamino group and ortho to the methyl group. This position is likely the most reactive site for electrophilic aromatic substitution.
In reactions involving the functional groups themselves, the nucleophilic nitrogen of the dimethylamino group is a primary target for electrophiles like alkylating agents. mdpi.com The carboxylic acid group can undergo its characteristic reactions, such as esterification or conversion to an acid chloride, typically under acidic conditions which would protonate the dimethylamino group, deactivating it towards electrophiles.
The methyl group on the aromatic ring can be oxidized to a carboxylic acid under harsh conditions using strong oxidizing agents like potassium permanganate. libretexts.orglibretexts.org However, this would require carefully controlled conditions to avoid degradation of the rest of the molecule. The presence of the electron-donating dimethylamino group may also influence the reactivity of the benzylic protons of the methyl group towards radical reactions. libretexts.org
Exploration of Reaction Kinetics and Thermodynamics
The study of reaction kinetics and thermodynamics provides quantitative insight into the reactivity of this compound. While specific data for this exact molecule is scarce, extensive research on N,N-dimethylaniline and its derivatives offers a strong basis for understanding these properties.
Kinetic studies of the quaternization of N,N-dimethylaniline derivatives have been conducted to determine reaction rates, orders, and activation parameters. semanticscholar.orgresearchgate.net For example, the reaction of N,N-dimethylaniline with benzyl chloride in acetone is found to be slow at room temperature due to the formation of a sterically hindered quaternary ammonium salt. semanticscholar.org The rate of reaction is sensitive to the dielectric constant of the solvent, with more polar solvents generally accelerating the reaction by stabilizing the charged transition state. semanticscholar.org
| Temperature (K) | Rate Constant (k) (L mol⁻¹ s⁻¹) | Enthalpy of Activation (ΔH‡) (kJ/mol) | Entropy of Activation (ΔS‡) (J/mol·K) | Free Energy of Activation (ΔG‡) (kJ/mol) | Arrhenius Factor (A) |
|---|---|---|---|---|---|
| 300 | 2.30 x 10⁻⁴ | 50.36 | -161.9 | 98.93 | 1.28 x 10⁵ |
| 305 | 3.50 x 10⁻⁴ | ||||
| 310 | 5.30 x 10⁻⁴ | ||||
| 315 | 7.70 x 10⁻⁴ |
Thermodynamic studies, particularly concerning oxidation-reduction reactions, have also been performed on N,N-dimethylaniline derivatives. The rates of N-demethylation by cytochrome P-450 have been correlated with the substrate's oxidation-reduction potential. nih.gov These analyses allow for the estimation of thermodynamic parameters such as the reorganization energy (λ) and the apparent reduction potential of the oxidizing species. nih.gov Such data is crucial for understanding the electron transfer processes that underpin many of the reactions of the dimethylamino group.
Derivatives and Analogues of 3 Dimethylamino 4 Methylbenzoic Acid: Synthesis and Chemical Exploration
Design and Synthesis of Structural Analogues and Derivatives of 3-(Dimethylamino)-4-methylbenzoic acid
No specific studies detailing the design and synthesis of structural analogues or derivatives using this compound as a starting scaffold were identified. Research on related isomers, such as 4-(dimethylamino)-3-methylbenzoic acid and 3-(dimethylamino)benzoic acid, exists but does not provide direct information on the target compound.
Modification of the Carboxylic Acid Moiety: Esters, Amides, Anhydrides, and Other Functional Derivatives
While the carboxylic acid group of this compound is expected to undergo standard reactions like esterification and amidation, no specific examples with detailed experimental conditions, yields, or characterization data for this compound are available in the reviewed literature.
General methods for the conversion of benzoic acids to esters and amides are well-established:
Esterification: Typically achieved by reacting the carboxylic acid with an alcohol in the presence of an acid catalyst (e.g., sulfuric acid) in a process known as Fischer esterification.
Amidation: Can be performed by first converting the carboxylic acid to a more reactive acyl chloride (e.g., using thionyl chloride), followed by reaction with an amine. Direct condensation with an amine is also possible using coupling agents.
However, without specific studies, a data table of these derivatives for this compound cannot be compiled.
Systematic Variation of Substituents on the Aromatic Ring of the this compound Scaffold
There is a lack of research on the electrophilic aromatic substitution or other modification reactions on the aromatic ring of this compound. The directing effects of the existing substituents (the ortho, para-directing dimethylamino and methyl groups, and the meta-directing carboxylic acid group) would influence the regioselectivity of reactions like halogenation or nitration, but no specific studies have been published to confirm these outcomes.
Exploration of Isomeric Forms and Related Benzoic Acid Scaffolds in Structure-Reactivity Relationship Studies
While data exists for various isomers of aminobenzoic and methylbenzoic acids, there are no direct comparative studies focusing on the structure-reactivity relationship between this compound and its isomers, such as 4-(dimethylamino)-3-methylbenzoic acid. Such studies would be essential for understanding how the relative positions of the functional groups influence the compound's chemical and physical properties.
Computational and Theoretical Studies on 3 Dimethylamino 4 Methylbenzoic Acid
Application of Quantum Chemical Methodologies for Electronic Structure Elucidation
Quantum chemical methods are fundamental tools for understanding the electronic structure of molecules, which in turn governs their reactivity, stability, and physical properties. For a molecule like 3-(Dimethylamino)-4-methylbenzoic acid, these methods can provide a detailed picture of how electrons are distributed and how they behave.
Molecular Orbital Theory and Electron Density Analysis
Molecular Orbital (MO) theory describes the wave-like behavior of electrons in a molecule, assigning them to specific orbitals that extend over the entire molecule. Key to this analysis are the Frontier Molecular Orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
HOMO: Represents the orbital from which an electron is most likely to be donated. A higher energy HOMO indicates a better electron donor. In this compound, the HOMO is expected to be localized primarily on the electron-rich dimethylamino group and the benzene (B151609) ring.
LUMO: Represents the orbital to which an electron is most likely to be accepted. A lower energy LUMO indicates a better electron acceptor. The LUMO is anticipated to be centered on the electron-withdrawing carboxylic acid group.
HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a critical parameter for determining molecular stability and reactivity. A small energy gap suggests that the molecule is more reactive and can be easily excited.
Electron density analysis provides a visual map of electron distribution. For this compound, a Molecular Electrostatic Potential (MEP) map would illustrate regions of negative potential (red/yellow) around the oxygen atoms of the carboxyl group, indicating areas prone to electrophilic attack, and regions of positive potential (blue) near the acidic proton, indicating sites for nucleophilic attack.
Illustrative Data: The following table shows typical data that would be generated from an MO analysis of a substituted benzoic acid, calculated using a method like B3LYP/6-311++G(d,p). Note: This is representative data and not specific to this compound.
| Parameter | Value (eV) | Description |
| HOMO Energy | -5.89 | Energy of the highest occupied molecular orbital |
| LUMO Energy | -1.95 | Energy of the lowest unoccupied molecular orbital |
| Energy Gap (ΔE) | 3.94 | Difference between HOMO and LUMO energies |
| Ionization Potential | 5.89 | Energy required to remove an electron (approximated by -EHOMO) |
| Electron Affinity | 1.95 | Energy released when an electron is added (approximated by -ELUMO) |
Density Functional Theory (DFT) Calculations for Ground State Properties
Density Functional Theory (DFT) is a powerful and widely used computational method for calculating the ground-state electronic structure of molecules. DFT methods, such as B3LYP or PBEPBE, combined with a suitable basis set (e.g., 6-311++G(d,p)), are used to optimize the molecular geometry, predicting bond lengths, bond angles, and dihedral angles with high accuracy.
For this compound, DFT calculations would provide the most stable three-dimensional structure by minimizing the total energy. These calculations would account for the electronic effects of the electron-donating dimethylamino group and the weakly donating methyl group, as well as the electron-withdrawing and sterically influential carboxylic acid group. The results of such a calculation for a related compound, 4-(Dimethylamino)benzoic acid, have shown excellent agreement with experimental solid-state crystal structures.
Conformational Analysis and Molecular Dynamics Simulations of this compound
While DFT provides a static picture of the molecule at its lowest energy state, conformational analysis and molecular dynamics (MD) simulations explore its flexibility and behavior over time, often in a solvent environment.
Conformational analysis of this compound would involve systematically rotating the single bonds, particularly the C-N bond of the dimethylamino group and the C-C bond connecting the carboxylic acid to the ring. This process maps the potential energy surface to identify all stable conformers (local minima) and the energy barriers between them. The global minimum conformation represents the most populated and stable structure of the molecule.
Molecular dynamics simulations offer a deeper, time-resolved insight into molecular behavior. An MD simulation of this compound would typically involve:
Placing the molecule in a simulation box filled with a solvent, such as water.
Assigning a force field (e.g., CHARMM, AMBER) that defines the potential energy of the system based on atomic positions.
Simulating the movement of each atom over time (from nanoseconds to microseconds) by solving Newton's equations of motion.
Analysis of the MD trajectory provides information on structural stability, flexibility via Root Mean Square Fluctuation (RMSF) of atoms, and interactions with solvent molecules, such as the formation of hydrogen bonds between the carboxylic acid group and water.
Theoretical Studies on Reaction Pathways and Transition States Involving this compound
Computational chemistry is instrumental in exploring the mechanisms of chemical reactions. For this compound, theoretical studies could investigate various reactions, such as its synthesis, esterification, or oxidation.
These studies involve mapping the potential energy surface from reactants to products. The key objectives are to locate the transition state (the highest energy point along the reaction coordinate) and calculate the activation energy, which determines the reaction rate. Methods like IACTA (Imposed Activation along a reaction Coordinate) can be used to discover plausible reaction pathways automatically. For instance, a theoretical study of the esterification of this compound with methanol (B129727) would identify the transition state structure for the nucleophilic attack of methanol on the carbonyl carbon and compute the energy barrier for this step, providing insight into the reaction's feasibility and kinetics.
In Silico Screening and Design of Novel Derivatives with Predicted Reactivity Profiles
In silico (computational) screening allows for the rapid design and evaluation of new molecules before undertaking expensive and time-consuming laboratory synthesis. Starting with the scaffold of this compound, novel derivatives can be created by computationally adding or modifying functional groups.
The goal is to tune the molecule's properties for a specific application. For example, if the aim is to create a more potent electron donor, various electron-donating groups could be substituted onto the benzene ring. DFT calculations would then be performed on this virtual library of derivatives to predict their electronic properties, such as HOMO energy and ionization potential. This screening process identifies the most promising candidates for synthesis.
Illustrative Data: The table below demonstrates how an in silico screening study for derivatives of this compound might be presented.
| Derivative (Modification at position 6) | Calculated HOMO (eV) | Calculated LUMO (eV) | Predicted Reactivity Profile |
| -H (Parent Compound) | -5.89 | -1.95 | Baseline |
| -OCH3 (Methoxy) | -5.75 | -1.90 | Enhanced electron-donating character |
| -Cl (Chloro) | -6.05 | -2.15 | Increased electron-accepting character |
| -NO2 (Nitro) | -6.40 | -2.85 | Significantly increased electron-accepting character |
Computational Prediction of Spectroscopic Signatures and Their Theoretical Basis
Quantum chemical calculations can accurately predict various spectroscopic properties, which is invaluable for interpreting experimental data and confirming molecular structures.
UV-Visible Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is used to calculate the electronic transitions between molecular orbitals. For this compound, TD-DFT would predict the absorption maxima (λmax) corresponding to π→π* transitions within the aromatic system, which are responsible for its UV absorption. Studies on the related 4-DMABA have shown that TD-B3LYP calculations can predict λmax with reasonable accuracy compared to experimental values.
Infrared (IR) and Raman Spectroscopy: DFT calculations can compute the vibrational frequencies of a molecule. Each frequency corresponds to a specific molecular motion (e.g., C=O stretch, N-H bend). The predicted IR and Raman spectra for this compound would help in assigning the peaks observed in experimental spectra, confirming the presence of key functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts (δ) of 1H and 13C atoms can be calculated using methods like GIAO (Gauge-Including Atomic Orbital). These theoretical predictions are crucial for assigning signals in experimental NMR spectra, especially for complex molecules.
Advanced Spectroscopic and Analytical Methodologies for Structural Elucidation and Mechanistic Studies
Advanced Nuclear Magnetic Resonance (NMR) Techniques for Structural and Dynamic Studies of 3-(Dimethylamino)-4-methylbenzoic acid and its Derivatives
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural elucidation of organic molecules in solution. For "this compound," standard 1D ¹H and ¹³C NMR spectra provide initial structural confirmation by identifying the number and types of protons and carbons.
Advanced 2D NMR techniques are employed for unambiguous assignment and to probe through-bond and through-space correlations.
Correlation Spectroscopy (COSY): This experiment reveals proton-proton (¹H-¹H) couplings, which would be used to map the connectivity of the aromatic protons on the benzene (B151609) ring.
Heteronuclear Single Quantum Coherence (HSQC): HSQC correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of each proton to its corresponding carbon.
Heteronuclear Multiple Bond Correlation (HMBC): This technique is crucial for identifying longer-range (2-3 bond) couplings between protons and carbons. It would be instrumental in connecting the methyl protons to the nitrogen and the aromatic ring, and the aromatic protons to the carboxyl carbon.
Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY identifies protons that are close in space, providing insights into the molecule's conformation and the spatial relationship between the dimethylamino, methyl, and carboxylic acid groups.
Dynamic NMR studies can also be utilized to investigate processes such as the rotation around the C-N bond of the dimethylamino group or proton exchange phenomena involving the carboxylic acid proton.
| Nucleus | Atom Position | Anticipated Chemical Shift (δ, ppm) | Key 2D NMR Correlations |
|---|---|---|---|
| ¹H | -COOH | ~10-13 (broad) | HMBC to C1, C2, C6 |
| Aromatic (Ar-H) | ~6.7 - 7.8 | COSY to other Ar-H; HMBC to Ar-C, -COOH, C-CH₃ | |
| -N(CH₃)₂ | ~2.9 - 3.1 | HMBC to C3 | |
| Ar-CH₃ | ~2.2 - 2.5 | HMBC to C3, C4, C5 | |
| ¹³C | -COOH | ~167 - 172 | HMBC from -COOH proton, Ar-H |
| Aromatic (Ar-C) | ~110 - 155 | HMBC from Ar-H, Ar-CH₃, -N(CH₃)₂ | |
| C-N | ~150 - 155 | HMBC from Ar-H, -N(CH₃)₂ | |
| -N(CH₃)₂ | ~40 - 45 | HMBC from -N(CH₃)₂ protons | |
| Ar-CH₃ | ~17 - 22 | HMBC from Ar-CH₃ protons, Ar-H |
High-Resolution Mass Spectrometry and Fragmentation Pathway Elucidation Methodologies
High-Resolution Mass Spectrometry (HRMS) provides the exact mass of the parent molecule and its fragments, allowing for the determination of the elemental composition. For "this compound" (C₁₀H₁₃NO₂), the expected exact mass is 179.09463 Da.
Electron Ionization (EI) is a common technique that induces fragmentation, creating a unique fingerprint for the molecule. The fragmentation pathways can be elucidated by analyzing the mass-to-charge ratio (m/z) of the resulting ions. Key fragmentation steps for this compound would likely involve:
Loss of a methyl radical (•CH₃): Cleavage of a methyl group from the dimethylamino moiety results in a prominent fragment ion at m/z 164.
Decarboxylation: The loss of the carboxyl group as CO₂ (44 Da) or the entire •COOH radical (45 Da) is a characteristic fragmentation for benzoic acids. Loss of the •COOH radical from the molecular ion would lead to a fragment at m/z 134.
Alpha-cleavage: The bond alpha to the nitrogen atom can break, leading to characteristic fragments.
Tandem mass spectrometry (MS/MS) can be used to isolate a specific parent ion and induce further fragmentation, providing more detailed structural information and confirming proposed fragmentation pathways.
| m/z Value | Proposed Fragment Ion | Neutral Loss |
|---|---|---|
| 179 | [M]⁺ (Molecular Ion) | - |
| 164 | [M - CH₃]⁺ | •CH₃ |
| 134 | [M - COOH]⁺ | •COOH |
| 135 | [M - CO₂]⁺ | CO₂ |
Vibrational Spectroscopy (IR and Raman) for Functional Group Analysis and Molecular Conformation Studies
Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, probes the vibrational modes of a molecule. These techniques are highly effective for identifying functional groups and studying molecular conformation.
In the analysis of "this compound," characteristic vibrational bands would confirm the presence of key functional groups.
O-H Stretch: The carboxylic acid produces a very broad and strong absorption band in the IR spectrum, typically in the 2500-3300 cm⁻¹ region, due to hydrogen bonding.
C=O Stretch: A strong, sharp absorption corresponding to the carbonyl stretch of the carboxylic acid is expected around 1680-1710 cm⁻¹.
C-N Stretch: The stretching vibration of the aryl-nitrogen bond is typically observed in the 1250-1360 cm⁻¹ range.
Aromatic C=C and C-H Stretches: Aromatic ring C=C stretching vibrations appear in the 1450-1600 cm⁻¹ region, while C-H stretching vibrations are found just above 3000 cm⁻¹.
Raman spectroscopy provides complementary information. While the C=O stretch is also visible, aromatic ring vibrations are often more intense in the Raman spectrum. These techniques can also be used to study intermolecular interactions, such as the hydrogen-bonded dimers commonly formed by carboxylic acids in the solid state.
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Typical Intensity (IR) |
|---|---|---|---|
| O-H Stretch | Carboxylic Acid | 2500 - 3300 | Strong, Broad |
| Aromatic C-H Stretch | Benzene Ring | 3000 - 3100 | Medium |
| Aliphatic C-H Stretch | -CH₃, -N(CH₃)₂ | 2850 - 3000 | Medium |
| C=O Stretch | Carboxylic Acid | 1680 - 1710 | Strong, Sharp |
| Aromatic C=C Stretch | Benzene Ring | 1450 - 1600 | Medium-Strong |
| C-O Stretch | Carboxylic Acid | 1210 - 1320 | Strong |
| C-N Stretch | Dimethylamino | 1250 - 1360 | Medium |
Single-Crystal X-ray Diffraction for Solid-State Structural Determination of this compound and its Complexes
Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides accurate data on bond lengths, bond angles, and torsion angles. For "this compound," a successful crystal structure determination would reveal:
The planarity of the benzene ring and the conformation of the substituents.
The precise geometry of the carboxylic acid and dimethylamino groups.
Crucially, the intermolecular interactions that dictate the crystal packing. This includes identifying hydrogen bonding patterns, such as the formation of centrosymmetric dimers between the carboxylic acid groups of two adjacent molecules, which is a common motif for benzoic acids.
Other non-covalent interactions, such as π-π stacking between aromatic rings, which may also influence the solid-state architecture.
Analysis of its co-crystals or complexes would similarly elucidate the specific intermolecular interactions responsible for their formation.
| Crystallographic Parameter | Information Provided |
|---|---|
| Crystal System | The basic symmetry of the unit cell (e.g., monoclinic, orthorhombic). |
| Space Group | The full symmetry of the crystal structure. |
| Unit Cell Dimensions (a, b, c, α, β, γ) | The size and shape of the repeating unit of the crystal lattice. |
| Atomic Coordinates (x, y, z) | The precise position of each atom within the unit cell. |
| Bond Lengths and Angles | The geometry of the molecule in the solid state. |
| Hydrogen Bond Parameters | The geometry and nature of hydrogen bonding interactions. |
Hyphenated Chromatographic-Spectroscopic Techniques (e.g., LC-MS, GC-MS) for Purity Assessment and Mixture Analysis
Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are essential for analyzing complex mixtures and assessing the purity of a compound.
Liquid Chromatography-Mass Spectrometry (LC-MS): This is a powerful tool for the analysis of "this compound." Reversed-phase high-performance liquid chromatography (HPLC) would be used to separate the compound from impurities. The eluent is then introduced into a mass spectrometer, which provides mass information for each separated component. This allows for both quantification and identification of the target compound and any related substances.
Gas Chromatography-Mass Spectrometry (GC-MS): Due to the low volatility of carboxylic acids, GC-MS analysis of this compound typically requires a derivatization step. researchgate.net The carboxylic acid is often converted into a more volatile ester, such as a trimethylsilyl (B98337) (TMS) ester, prior to injection. researchgate.net The sample is then vaporized and separated on a GC column based on boiling point and polarity. The separated components are subsequently analyzed by a mass spectrometer, providing a fragmentation pattern that aids in identification. This technique is highly sensitive and excellent for detecting and identifying trace-level volatile or semi-volatile impurities.
| Technique | Primary Application | Sample Preparation | Information Obtained |
|---|---|---|---|
| LC-MS | Purity assessment, quantification in complex matrices, analysis of non-volatile impurities. | Dissolution in a suitable solvent (e.g., acetonitrile (B52724)/water). | Retention time, molecular weight of parent compound and impurities. |
| GC-MS | Analysis of volatile impurities, high-resolution separation. | Derivatization (e.g., silylation) to increase volatility. | Retention time, fragmentation pattern for structural identification of volatile components. |
Applications of 3 Dimethylamino 4 Methylbenzoic Acid in Organic Synthesis and Materials Science Research
3-(Dimethylamino)-4-methylbenzoic acid as a Versatile Synthon in Complex Organic Molecule Synthesis
Ligand Design and Application of this compound Derivatives in Catalysis
The design of specialized ligands is crucial for advancing catalysis, enabling high selectivity and efficiency in chemical reactions. While aromatic carboxylic acids and their derivatives are often explored for this purpose, there is a lack of specific research detailing the design, synthesis, and application of ligands derived from this compound in catalysis. Consequently, no data on their performance, such as turnover numbers or enantiomeric excesses in catalytic processes, can be provided.
Incorporation of this compound into Polymeric and Supramolecular Architectures
The incorporation of functional monomers into polymers or their use in building supramolecular structures is a key area of materials science. This allows for the creation of materials with tailored properties. Research into polymers often involves related structures, such as those derived from N,N-dimethylaminopropylmethacrylamide (DMPMA), to create stimuli-responsive materials. However, studies specifically detailing the polymerization of this compound or its integration into complex, non-covalently bonded supramolecular systems are not found in the existing literature.
Development of Fluorescent Probes and Chemosensors Utilizing the this compound Scaffold
Fluorescent probes are vital tools for detecting and quantifying the presence of specific ions or molecules. The development of these sensors often relies on fluorophores that exhibit changes in their emission properties upon binding to an analyte. While research has been conducted on adducts of the isomeric 4-N,N-dimethylamino benzoic acid for monitoring radical processes, there are no available studies that specifically utilize the this compound scaffold for the development of new fluorescent probes or chemosensors. Therefore, data on properties such as quantum yields, Stokes shifts, or detection limits for sensors based on this specific compound are not available.
Role in the Synthesis of Advanced Organic Materials with Tunable Electronic or Optical Properties
The synthesis of advanced organic materials for electronics and photonics is a rapidly growing field. The electronic properties of a molecule, such as its electron-donating or -accepting nature, are critical for these applications. Although the dimethylamino and carboxylic acid groups on the benzene (B151609) ring of this compound suggest potential for creating materials with interesting electronic or optical characteristics, the scientific literature does not currently contain reports on its use in the synthesis of such advanced materials.
Historical Perspective and Evolution of Research on 3 Dimethylamino 4 Methylbenzoic Acid
Early Discoveries and Seminal Works in the Field
There is no seminal work detailing the initial isolation or synthesis of 3-(Dimethylamino)-4-methylbenzoic acid. Its history is best understood by tracing the timeline of its parent structures. The parent molecule, Benzoic acid, was first described in the 16th century through the dry distillation of gum benzoin. wikipedia.org It wasn't until the 19th century that its structure was determined by chemists like Justus von Liebig and Friedrich Wöhler. wikipedia.org
The field of substituted benzoic acids grew from this foundation, with aminobenzoic acids gaining prominence. Para-aminobenzoic acid (PABA), for example, became a crucial building block in the development of pharmaceuticals, including antibacterials and local anesthetics. benthamdirect.comnih.gov The synthesis of specific isomers, such as this compound, represents a later stage in the advancement of organic synthesis, where the goal shifted towards creating a diverse palette of functionalized molecules to serve as precursors for complex targets.
The "discovery" of this compound is therefore more accurately described as its first synthesis, likely occurring in a laboratory focused on creating novel molecular scaffolds. Such a synthesis would have relied on established reactions for the methylation of an amino group and the controlled substitution on a benzene (B151609) ring, techniques that were refined throughout the 20th century.
Trends in Research Focus and Methodological Advancements Over Time
Research involving compounds like this compound reflects a significant trend in chemical science: the move away from modifying simple, readily available materials toward the strategic use of complex, custom-designed building blocks. The value of this compound lies in the specific arrangement of its functional groups—the carboxylic acid, the dimethylamino group, and the methyl group—which offer specific points of connection and influence the electronic properties for subsequent reactions.
Methodological Advancements:
The ability to first create and then confirm the structure of a specific isomer like this compound is a direct consequence of key technological advancements:
Synthetic Methods: The development of regioselective reactions has been crucial. Techniques such as directed ortho-metalation, nucleophilic aromatic substitution, and advanced catalytic cross-coupling reactions have given chemists unprecedented control over the placement of functional groups on an aromatic ring. The synthesis of dimethylamino derivatives, for instance, can be achieved through methods like reductive alkylation of the corresponding amino acid, using reagents like formaldehyde (B43269) in the presence of a reducing agent and a catalyst. google.com
Analytical Techniques: The unambiguous identification of this compound would be impossible without modern analytical methods. Before the mid-20th century, confirming the exact substitution pattern on a polysubstituted benzene ring was a formidable challenge. The advent of spectroscopic techniques revolutionized the field:
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the connectivity and chemical environment of atoms, making it the primary tool for distinguishing between isomers.
Mass Spectrometry (MS): Allows for precise determination of molecular weight and fragmentation patterns, confirming the elemental composition.
Infrared (IR) Spectroscopy: Helps identify the presence of key functional groups, such as the carboxylic acid and C-N bonds.
The research trend is not to study the properties of this compound in isolation, but to utilize it as a component in the synthesis of larger, more complex molecules with potential applications in materials science or medicinal chemistry.
Review of Key Literature and Contributions to the Understanding of this compound
The body of literature focusing directly on this compound is sparse. Its primary appearance in scientific records is within chemical supplier catalogs, patent literature, and the experimental sections of papers where it is used as a starting material or intermediate. The key intellectual contributions are therefore found in the literature that established the synthetic methodologies enabling its creation and use.
The study of aminobenzoic acid derivatives, as a class, has been far more extensive. Research has shown that these structures are versatile precursors for a wide range of biologically active compounds. mdpi.commdpi.com For instance, the derivatization of the amino and carboxylic acid groups on the aminobenzoic scaffold is a common strategy in drug discovery. nih.gov
A 2002 review highlighted p-aminobenzoic acid (PABA) as a vital building block, noting that 1.5% of 12,111 commercial drugs in a database contained the PABA moiety. benthamdirect.com This demonstrates the immense value placed on the aminobenzoic acid scaffold. While this compound is a more substituted and specific variation, the underlying principle of its utility is the same: it serves as a pre-functionalized component for efficient and targeted synthesis.
The table below summarizes the key identifiers and physicochemical properties of the compound, data which has been determined and made available through the collective advancements in chemical synthesis and analysis.
Interactive Data Table: Properties of this compound
| Property | Value |
| IUPAC Name | This compound |
| CAS Number | 197500-32-6 |
| Molecular Formula | C₁₀H₁₃NO₂ |
| Molecular Weight | 179.22 g/mol |
| Appearance | Solid (form may vary) |
| Canonical SMILES | CC1=C(C=C(C=C1)C(=O)O)N(C)C |
| InChI Key | IQXJWOLTFBRYOK-UHFFFAOYSA-N |
Challenges and Future Directions in 3 Dimethylamino 4 Methylbenzoic Acid Research
Unexplored Synthetic Avenues and Novel Catalytic Transformations
The synthesis of 3-(Dimethylamino)-4-methylbenzoic acid and its derivatives is an area with significant potential for innovation. While classical synthetic routes may be applicable, modern catalytic methods offer avenues for more efficient and selective preparations.
A primary area for future investigation lies in the application of C-H activation strategies. Transition-metal-catalyzed C-H functionalization has become a powerful tool for the direct modification of aromatic rings, often with high regioselectivity. researchgate.netnih.govnih.gov Research could focus on palladium-catalyzed C-H olefination or acetoxylation at the positions ortho to the directing carboxylic acid or dimethylamino groups. researchgate.netnih.gov Such approaches would provide a direct route to novel derivatives that would be challenging to access through traditional multi-step syntheses.
Furthermore, the development of novel catalytic transformations for the synthesis of the core structure itself is a worthwhile endeavor. This could involve exploring new coupling partners or catalytic systems for the amination or methylation of benzoic acid precursors. The use of more sustainable and atom-economical catalytic processes would be a key objective in this area.
| Potential Catalytic Approach | Target Transformation | Potential Advantages |
| Palladium-Catalyzed C-H Olefination | Introduction of vinyl groups onto the aromatic ring | Direct functionalization, increased molecular complexity. researchgate.netnih.gov |
| Rhodium-Catalyzed C-H Annulation | Construction of fused heterocyclic systems | Rapid assembly of complex polycyclic structures. mdpi.com |
| Copper-Catalyzed Amination | Introduction of the dimethylamino group | Use of a more abundant and less expensive metal catalyst. |
Discovery of Novel Reactivity Pathways and Transformations
The interplay of the electron-donating dimethylamino and methyl groups with the electron-withdrawing carboxylic acid group suggests a rich and underexplored reactivity profile for this compound.
Future research should investigate the derivatization of both the carboxylic acid and the dimethylamino functionalities. The carboxylic acid can be converted into a wide range of functional groups, including esters, amides, and acyl halides, which can serve as building blocks for more complex molecules. The synthesis of amide derivatives, for instance, could lead to compounds with interesting biological activities. nih.govacs.org
The dimethylamino group also offers opportunities for novel transformations. For instance, its potential as a directing group in electrophilic aromatic substitution reactions warrants further investigation. Additionally, the formation of diazonium salts from related aminobenzoic acids is a well-established method for introducing a variety of substituents onto the aromatic ring. scirp.orgscirp.org Exploring analogous reactivity for this compound could unlock new synthetic pathways.
Advanced Computational Modeling Applications for Predictive Chemistry
Computational chemistry offers a powerful toolkit for predicting the properties and reactivity of molecules, thereby guiding experimental work. For this compound, advanced computational modeling is a largely untapped resource.
Density Functional Theory (DFT) calculations can be employed to investigate the electronic structure, molecular orbitals, and spectroscopic properties of the molecule. researchgate.netnih.govpsu.edu Such studies can provide insights into the effects of the substituents on the acidity of the carboxylic acid and the nucleophilicity of the dimethylamino group. researchgate.netnih.govpsu.edu This information is crucial for predicting the outcomes of chemical reactions and for designing derivatives with specific electronic properties.
Furthermore, computational modeling can be used to explore the potential of this compound in various applications. For example, its adsorption on different surfaces could be modeled to assess its potential as a functionalization agent for materials. nih.gov Molecular docking studies could also be performed to predict its binding affinity to biological targets, guiding the development of new therapeutic agents. researchgate.net
| Computational Method | Potential Application | Predicted Outcomes |
| Density Functional Theory (DFT) | Electronic structure analysis | pKa, nucleophilicity, and reactivity prediction. researchgate.netnih.govpsu.edu |
| Molecular Dynamics (MD) Simulations | Conformational analysis and intermolecular interactions | Understanding of self-assembly and binding processes. |
| Quantum Mechanics/Molecular Mechanics (QM/MM) | Enzyme-ligand interactions | Prediction of binding affinities and modes for drug discovery. |
Integration into Emerging Fields of Chemical Science and Technology
The unique structural features of this compound make it a promising candidate for integration into various emerging fields of chemical science and technology.
In materials science , this compound could be explored as a building block for functional materials. For example, benzoic acid derivatives have been used to functionalize graphene nanosheets, creating new materials for sensing applications. rsc.orgresearchgate.net The presence of both a carboxylic acid for surface anchoring and a tertiary amine for further functionalization makes this compound an attractive molecule for similar applications. It could also be investigated as a component in the synthesis of metal-organic frameworks (MOFs) or polymers with tailored electronic and optical properties.
In the realm of chemical biology , aminobenzoic acids serve as scaffolds for the synthesis of biologically active compounds. nih.govacs.orgnih.govnih.gov Future research could focus on synthesizing derivatives of this compound and evaluating their potential as enzyme inhibitors, antimicrobial agents, or probes for biological imaging. researchgate.net
Opportunities for Interdisciplinary Research and Collaborative Initiatives
The multifaceted potential of this compound provides a fertile ground for interdisciplinary research and collaborative initiatives. The exploration of this compound would benefit from the combined expertise of scientists from various disciplines.
Collaborations between synthetic organic chemists and computational chemists would be crucial for the rational design and synthesis of novel derivatives with desired properties. researchgate.netnih.govpsu.edu Partnerships with materials scientists could lead to the development of new functional materials based on this molecular scaffold. rsc.orgresearchgate.net Furthermore, joint efforts with biologists and pharmacologists would be essential for investigating the biological activities of its derivatives and their potential therapeutic applications. nih.govacs.orgresearchgate.netnih.govnih.gov
Such collaborative projects could accelerate the pace of discovery and unlock the full potential of this compound, transforming it from a relatively obscure chemical entity into a valuable tool for both fundamental research and technological innovation.
Q & A
Q. What are the validated synthetic routes for 3-(Dimethylamino)-4-methylbenzoic acid, and how can retrosynthetic analysis optimize pathway selection?
Retrosynthetic analysis using databases like PISTACHIO, BKMS_METABOLIC, and REAXYS can identify feasible precursors and intermediates. For example, coupling dimethylamine with 4-methylbenzoic acid derivatives via nucleophilic substitution or reductive amination is common. Computational tools predict plausible pathways with a minimum plausibility threshold of 0.01 and prioritize routes based on template relevance .
Q. How can purity and structural integrity be ensured during synthesis?
Post-synthesis purification involves recrystallization in polar aprotic solvents (e.g., ethanol/water mixtures) and characterization via NMR (200–400 MHz in DMSO-d6) to confirm substituent positions. LC-MS can detect impurities (<5% threshold) and validate molecular weight .
Q. What are the key spectroscopic markers for distinguishing this compound from positional isomers?
In NMR, the dimethylamino group (-N(CH)) appears as a singlet at δ 2.8–3.1 ppm, while the methyl group at position 4 resonates as a singlet at δ 2.3–2.5 ppm. IR spectroscopy shows a carboxylic acid O-H stretch at 2500–3300 cm and C=O at 1680–1720 cm .
Advanced Research Questions
Q. How does the solubility of this compound vary in organic solvents, and what models predict its temperature-dependent behavior?
Solubility in solvents like ethanol, THF, and aqueous-ethanoic mixtures follows the Modified Apelblat equation (), with parameters derived experimentally. For example, in ethanoic acid, deviations <2.75% are observed between 303–363 K. UNIFAC models account for interactions between aromatic CH, COOH, and solvent groups .
Q. What metabolic pathways are implicated in its biotransformation, and how can in vitro assays validate toxicity?
Hepatic metabolism involves cytochrome P450-mediated demethylation, producing 3-amino-4-methylbenzoic acid. In vitro assays using human liver microsomes (HLMs) with NADPH cofactors can quantify metabolite formation. LC-MS/MS detects intermediates like 5-CA-MCBX-NDM, a demethylated derivative with potential nephrotoxicity .
Q. How do computational methods resolve contradictions in reaction feasibility predictions?
Discrepancies between REAXYS and Pistachio predictions arise from differing template libraries. Cross-validation using hybrid models (e.g., combining Pistachio_ringbreaker with REAXYS_BIOCATALYSIS) improves accuracy. Energy barriers for key steps (e.g., amide coupling) are calculated via DFT (B3LYP/6-31G* basis set) to assess thermodynamic favorability .
Q. What are the safety protocols for handling this compound in oxidative environments?
The compound’s dimethylamino group may form nitrosamines under acidic or nitrosating conditions. Safety measures include using inert atmospheres (N) and avoiding NaNO/HCl mixtures. Personal protective equipment (PPE) must comply with CEN standards: nitrile gloves (EN 374), FFP3 respirators for aerosols, and chemical-resistant aprons .
Methodological Considerations
Q. How to design stability studies under varying pH and temperature?
Accelerated stability testing involves storing solutions at pH 2–12 (HCl/NaOH buffers) and 40–60°C. Degradation kinetics are monitored via HPLC-UV (λ = 254 nm). Arrhenius plots (ln k vs. 1/T) predict shelf life at 25°C, with degradation products identified by HRMS .
Q. What crystallography techniques elucidate its solid-state interactions?
Single-crystal X-ray diffraction (SC-XRD) with Mo-Kα radiation (λ = 0.71073 Å) reveals hydrogen-bonding networks. For this compound, intermolecular O-H···N hydrogen bonds (2.6–2.8 Å) stabilize the lattice. Lattice energy calculations (PIXEL method) quantify contributions from dispersion and electrostatic forces .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
